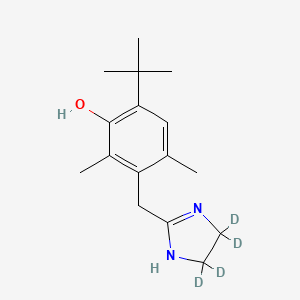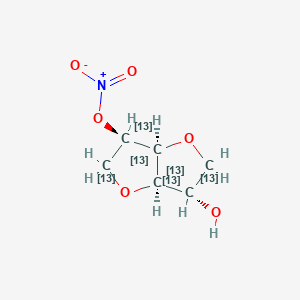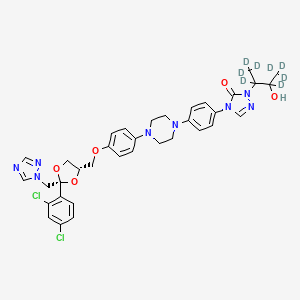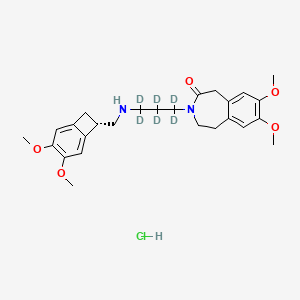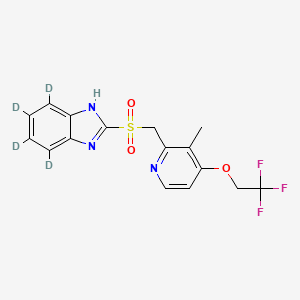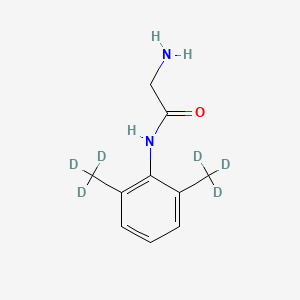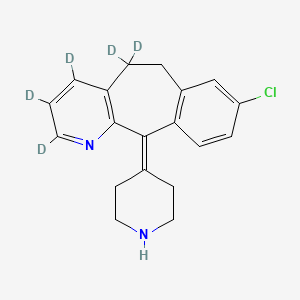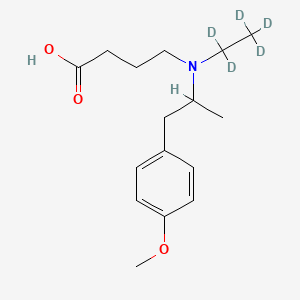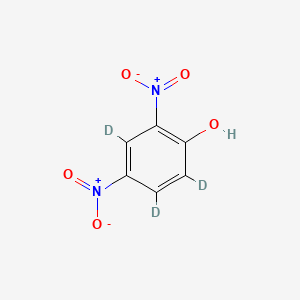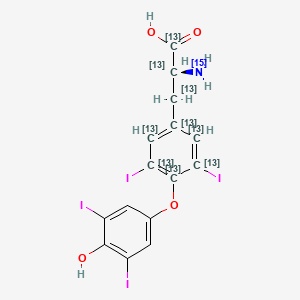
O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine-carboxy,alpha,beta,1,2,3,4,5,6-13C9-15N
描述
左旋甲状腺素-13C9,15N 是一种合成甲状腺激素甲状腺素的形式,用碳-13 和氮-15 同位素标记。 该化合物主要用作气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS) 定量左旋甲状腺素的内标 。左旋甲状腺素本身是由甲状腺产生的重要激素,在调节新陈代谢、生长和发育中发挥着重要作用。
作用机制
左旋甲状腺素-13C9,15N 通过模拟天然甲状腺素的作用发挥其作用。 它与靶细胞核中的甲状腺激素受体结合,调节参与新陈代谢、生长和发育的基因表达 。分子靶标包括各种酶、转运蛋白和转录因子,它们介导甲状腺素的生理效应。
生化分析
Biochemical Properties
Levothyroxine-13C9-15N plays a crucial role in biochemical reactions, particularly in the regulation of metabolism and energy expenditure. It interacts with several enzymes and proteins, including thyroxine-binding globulin (TBG), transthyretin, and albumin, which are responsible for its transport in the bloodstream. The compound also binds to thyroid hormone receptors (TRs) in target tissues, influencing the transcription of genes involved in metabolic processes . The interaction with these biomolecules is essential for maintaining homeostasis and regulating metabolic rate.
Cellular Effects
Levothyroxine-13C9-15N affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, it impacts gene expression by binding to thyroid hormone response elements (TREs) in the DNA, leading to the activation or repression of target genes . This regulation affects cellular metabolism, including glucose and lipid metabolism, and plays a role in maintaining energy balance.
Molecular Mechanism
At the molecular level, Levothyroxine-13C9-15N exerts its effects by binding to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells . This binding induces conformational changes in the receptors, allowing them to interact with coactivators or corepressors and subsequently bind to thyroid hormone response elements (TREs) on the DNA . This interaction modulates the transcription of genes involved in various physiological processes, including metabolism, growth, and development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levothyroxine-13C9-15N can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity can diminish over extended periods . Long-term exposure to Levothyroxine-13C9-15N in vitro or in vivo can lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Dosage Effects in Animal Models
The effects of Levothyroxine-13C9-15N vary with different dosages in animal models. At low doses, the compound effectively restores normal thyroid hormone levels and metabolic function in hypothyroid animals . At high doses, it can cause toxic effects, including hyperthyroidism, characterized by increased heart rate, weight loss, and nervousness. These dosage-dependent effects highlight the importance of precise dosing in therapeutic applications.
Metabolic Pathways
Levothyroxine-13C9-15N is involved in several metabolic pathways, primarily those related to thyroid hormone metabolism. It is metabolized in the liver by deiodinases, which remove iodine atoms to convert it into active triiodothyronine (T3) or inactive reverse triiodothyronine (rT3) . The compound also interacts with enzymes such as sulfotransferases and glucuronosyltransferases, which facilitate its conjugation and excretion . These metabolic pathways are crucial for regulating the levels and activity of thyroid hormones in the body.
Transport and Distribution
Within cells and tissues, Levothyroxine-13C9-15N is transported and distributed by specific transporters and binding proteins. It is primarily carried in the bloodstream by thyroxine-binding globulin (TBG), transthyretin, and albumin . These proteins protect the hormone from degradation and facilitate its delivery to target tissues. Once inside cells, the compound can be transported to the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
Levothyroxine-13C9-15N localizes to specific subcellular compartments, including the nucleus and mitochondria . In the nucleus, it binds to thyroid hormone receptors and regulates gene transcription. In mitochondria, it influences energy production and metabolic activity by modulating the expression of mitochondrial genes. The subcellular localization of Levothyroxine-13C9-15N is essential for its diverse physiological functions.
准备方法
合成路线和反应条件
左旋甲状腺素-13C9,15N 的合成涉及将碳-13 和氮-15 同位素掺入甲状腺素分子中。这通常是通过多步有机合成实现的,从同位素标记的前体开始。反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保同位素在所需位置掺入。
工业生产方法
左旋甲状腺素-13C9,15N 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和同位素富集度。生产设施配备了先进的技术,可以安全高效地处理同位素标记化合物。
化学反应分析
反应类型
左旋甲状腺素-13C9,15N 经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在受控温度和 pH 条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在无水条件下。
取代: 卤素、亲核试剂和其他试剂,在特定溶剂和温度条件下。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,左旋甲状腺素-13C9,15N 的氧化可能会产生各种氧化衍生物,而还原可能会产生该化合物的还原形式。
科学研究应用
左旋甲状腺素-13C9,15N 具有广泛的科学研究应用,包括:
化学: 用作 GC-MS 和 LC-MS 等分析技术中定量左旋甲状腺素的内标。
生物学: 用于代谢研究,追踪生物系统中甲状腺素的途径和转化。
医学: 用于药代动力学研究,了解甲状腺素的吸收、分布、代谢和排泄。
工业: 应用于含甲状腺素的药物制剂的质量控制。
相似化合物的比较
左旋甲状腺素-13C9,15N 可以与其他同位素标记化合物进行比较,例如:
左旋酪氨酸-13C9,15N: 另一种用于代谢研究和作为内标的稳定同位素标记氨基酸.
左旋亮氨酸-13C6,15N: 用于蛋白质合成研究和作为同位素示踪剂.
左旋丝氨酸-13C3,15N: 用于代谢和蛋白质组学研究.
左旋甲状腺素-13C9,15N 的独特之处在于它专门用于定量和研究甲状腺素,使其成为甲状腺激素研究和相关领域中不可或缺的工具。
属性
IUPAC Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LPIUGHGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


